2-(4-Octylphenyl)ethyl bromide

Catalog No.
S13952981
CAS No.
M.F
C16H25Br
M. Wt
297.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Octylphenyl)ethyl bromide

Product Name

2-(4-Octylphenyl)ethyl bromide

IUPAC Name

1-(2-bromoethyl)-4-octylbenzene

Molecular Formula

C16H25Br

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3

InChI Key

PLDICAWLDKZBFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCBr

2-(4-Octylphenyl)ethyl bromide is an organic compound characterized by its structure, which includes a bromine atom attached to an ethyl group that is further bonded to a phenyl ring substituted with an octyl group. This compound is part of the larger family of alkyl halides and is notable for its potential applications in organic synthesis and material science.

The chemical behavior of 2-(4-Octylphenyl)ethyl bromide can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, 2-(4-Octylphenyl)ethyl bromide can undergo elimination reactions to form alkenes.
  • Reduction: The compound can be reduced to yield corresponding alcohols or other derivatives.

Common reagents for these reactions include lithium aluminum hydride for reduction and sodium hydroxide for nucleophilic substitution.

The synthesis of 2-(4-Octylphenyl)ethyl bromide can be achieved through several methods:

  • Alkylation Reactions: Utilizing a Grignard reagent derived from 4-octylphenol and an alkyl halide (such as ethyl bromide) can yield the desired product.
  • Bromination of Ethanol Derivatives: Starting from 2-(4-octylphenyl)ethanol, bromination can be performed using phosphorus tribromide or similar reagents.

These methods highlight the versatility of synthetic pathways available for this compound.

2-(4-Octylphenyl)ethyl bromide has potential applications in various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Material Science: Its properties may be useful in developing liquid crystals or other advanced materials due to the presence of the long octyl chain which can influence solubility and phase behavior.
  • Pharmaceuticals: If biological activity is confirmed, it could serve as a lead compound in drug development.

Several compounds share structural similarities with 2-(4-Octylphenyl)ethyl bromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-OctylanilineAniline derivative with an octyl groupExhibits different reactivity due to amine functionality
4-OctyloxybenzaldehydeAldehyde derivative with an octoxy groupPotential for further oxidation reactions
1-Bromo-4-octylanisoleBrominated anisole with an octyl groupDifferent electronic properties due to methoxy group
4-OctyloxyphenolPhenolic compound with an octoxy substituentDisplays antioxidant properties

These compounds highlight the uniqueness of 2-(4-Octylphenyl)ethyl bromide, particularly regarding its halogenated structure, which influences its reactivity and potential applications.

XLogP3

7

Exact Mass

296.11396 g/mol

Monoisotopic Mass

296.11396 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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